Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted at position 3 with a methyl carboxylate group and at position 2 with a carboxamido-linked 4-methyl-1,2,3-thiadiazole moiety.
Properties
IUPAC Name |
methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S2/c1-5-7(18-13-12-5)8(14)11-9-6(3-4-17-9)10(15)16-2/h3-4H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYXXPOARSRYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thiophene-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group on the thiadiazole ring can produce the corresponding amine .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies have shown its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Medicine
- Anticancer Activity : The compound has demonstrated promising anticancer properties in vitro. In studies involving human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, it exhibited IC50 values of 4.37 μM and 8.03 μM, respectively, indicating substantial cytotoxicity compared to standard chemotherapy agents like cisplatin .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce cell cycle arrest and apoptosis by affecting tubulin polymerization and targeting key kinases involved in tumorigenesis .
Industry
- Material Development : this compound is explored for its potential in developing new materials with specific electronic or optical properties due to its unique chemical structure.
Case Studies
- Antimicrobial Studies : A study conducted on the antimicrobial efficacy of various thiadiazole derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Testing : In vitro testing against HepG-2 and A-549 cell lines demonstrated that the compound's mechanism involves disrupting normal cell cycle progression and inducing apoptosis through targeted pathways .
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with proteins, potentially inhibiting their function or modulating their activity .
Comparison with Similar Compounds
The compound is compared below with structurally related thiophene and thiazole derivatives from the literature, focusing on synthesis, physical properties, and spectral characteristics.
Structural Analogs from Evidence
Thiophene-3-carboxylate Derivatives
Methyl 1-[(2-Amino-5-Carbamoyl-4-Methylthiophen-3-yl) Carbonyl]-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate (Compound 4, ) Structure: Thiophene-3-carboxylate fused with a pyrazole ring and phenyl substituents. Synthesis: 64% yield via ethanol-mediated condensation. Physical Properties: Melting point 114–116°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (amide C=O).
5-Amino-3-Methyl-4-[(3-Methyl-5-oxo-4,5-Dihydro-1H-Pyrazol-1-yl) Carbonyl]Thiophene-2-Carboxamide (Compound 6, ) Structure: Thiophene-2-carboxamide with a pyrazolone substituent. Synthesis: 65% yield using acetylacetone in ethanol. Physical Properties: Melting point 208–210°C; IR peaks at 1680–1700 cm⁻¹ (amide/ketone C=O). Comparison: The carboxamide at position 2 (vs.
Thiazole Carboxylate Derivatives
Ethyl 2-(3-Formyl-4-Hydroxyphenyl)-4-Methyl Thiazole-5-Carboxylate ()
- Structure : Thiazole core with formyl and hydroxyphenyl substituents.
- Comparison : Thiazoles generally exhibit higher aromaticity than thiadiazoles, which could reduce electrophilic substitution reactivity in the target compound.
Comparative Data Table
Key Findings
- Synthetic Yields : Analogs like Compound 4 and 6 show moderate yields (64–70%), suggesting that the target compound’s synthesis may require optimized conditions due to the steric and electronic effects of the thiadiazole group.
- Thermal Stability : Higher melting points in carboxamide-containing derivatives (e.g., Compound 6 at 208–210°C) imply stronger intermolecular hydrogen bonding compared to ester-dominated structures like Compound 3.
- Spectral Signatures : IR spectra consistently show ester and amide carbonyl peaks between 1680–1777 cm⁻¹, providing a benchmark for validating the target compound’s functional groups .
Biological Activity
Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and antiviral activities, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a thiophene ring fused with a thiadiazole moiety, which is known for its significant biological properties. The presence of sulfur and nitrogen in the structure enhances its interaction with biological targets, making it a promising candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that thiophene and thiadiazole derivatives exhibit potent anticancer properties. For instance:
- In Vitro Studies : A series of 1,3,4-thiadiazoles were synthesized and tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The compound exhibited IC50 values of 4.37 μM for HepG-2 and 8.03 μM for A-549, indicating significant cytotoxicity compared to standard chemotherapy agents like cisplatin .
- Mechanism of Action : These compounds induce cell cycle arrest and apoptosis in cancer cells by affecting tubulin polymerization and targeting key kinases involved in tumorigenesis .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Minimum Inhibitory Concentration (MIC) : Studies have reported various derivatives of thiadiazole exhibiting MIC values ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. The compound showed lethal effects with MBC/MIC ratios indicating strong bactericidal activity .
- Broader Spectrum : The compound has shown effectiveness against multiple pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .
Antiviral Activity
The antiviral efficacy of thiadiazole derivatives is noteworthy:
- Direct Anti-TMV Activity : Certain derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV), with induction potencies exceeding those of standard antiviral drugs at similar concentrations. For example, one derivative exhibited an induction potency of 61.03% at 50 µg/mL .
Case Study 1: Anticancer Efficacy
In a comparative study involving various thiadiazole derivatives, this compound was evaluated alongside doxorubicin in MCF-7 breast cancer cells. The compound achieved an IC50 value comparable to doxorubicin (IC50 = 12.8 µg/mL vs. doxorubicin's IC50 = 3.13 µg/mL), indicating promising anticancer potential .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of new derivatives against Staphylococcus aureus, the compound outperformed nitrofurantoin significantly in terms of both MIC and MBC values, showcasing its potential as an effective treatment for bacterial infections .
Q & A
Q. What are the key synthetic strategies for Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate?
The synthesis involves two primary steps:
- Thiophene Core Formation : The Gewald reaction is employed to construct the thiophene ring. Ethyl cyanoacetate reacts with acetoacetanilide and sulfur under reflux in ethanol, yielding intermediates like ethyl 2-amino-4-methylthiophene-3-carboxylate .
- Thiadiazole Coupling : The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is activated (e.g., via chlorination to an acyl chloride) and coupled to the thiophene core’s amine group using coupling agents like EDCl/HOBt in DMF or acetonitrile .
Methodological Tip: Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol/DMF) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups. For example, the thiadiazole proton signals appear downfield (~8.5–9.5 ppm), while the methyl ester resonates at ~3.8 ppm .
- IR Spectroscopy : Detect carbonyl stretches (ester: ~1700 cm, amide: ~1650 cm) and thiadiazole C-S bonds (~650 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~351) .
Q. What purification methods are effective post-synthesis?
- Recrystallization : Use ethanol, DMF, or ethanol/water mixtures to isolate crystalline products (typical yields: 60–75%) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves impurities, especially for intermediates .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural determination?
- Challenges : Disorder in the thiadiazole ring or ester group, twinning, or weak diffraction due to flexible substituents .
- Solutions :
- Use SHELXL for refinement: Apply restraints (e.g., DELU, SIMU) to disordered regions and leverage TWIN commands for twinned crystals .
- Validate hydrogen bonding networks using WinGX/ORTEP to visualize packing diagrams and refine thermal parameters .
Example: In similar thiophene-thiadiazole hybrids, SHELXL’s PART instruction resolved sulfur atom disorder .
Q. How to address contradictory NMR data suggesting dynamic behavior?
- Variable-Temperature (VT) NMR : Perform experiments in DMSO-d or CDCl across 25–100°C to observe coalescence of tautomeric or rotameric signals .
- 2D NMR : HSQC and HMBC correlations map - connectivity, distinguishing overlapping peaks (e.g., amide vs. ester carbonyls) .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (Gaussian or ADF software) .
Q. How to optimize regioselectivity during thiadiazole-thiophene coupling?
- Protecting Groups : Temporarily protect the thiophene amine with Boc before coupling, then deprotect post-reaction .
- Catalytic Systems : Use triethylamine (TEA) or DMAP to activate the acyl chloride intermediate, reducing side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic attack by the amine group .
Q. How can computational methods predict biological targets for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the thiadiazole’s sulfur and nitrogen atoms as hydrogen-bond acceptors .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with activity data from analogous thiophene derivatives .
Experimental Follow-Up: Validate predictions with enzyme inhibition assays (e.g., IC measurements) .
Q. What strategies mitigate low yields in multi-step syntheses?
- Stepwise Monitoring : Use TLC or LC-MS after each step to identify bottlenecks (e.g., incomplete amidation) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., Gewald reaction from 5h to 30min at 100°C) .
- Inert Atmosphere : Conduct coupling reactions under nitrogen to prevent oxidation of thiol intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
